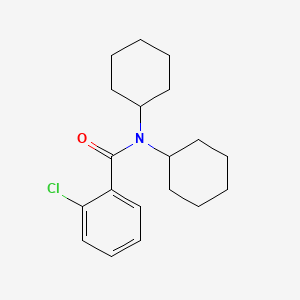![molecular formula C25H20N4O2 B2455587 1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900266-10-6](/img/structure/B2455587.png)
1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, the complexes all show prominent UV-visible absorption bands between 350 and 450 nm assigned to transitions of 1 MLCT character . Additionally, the metal d-orbitals are destabilized through a π-donor contribution from the triazole rings .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the oxidation processes are cathodically shifted relative to those of related hexatriazole donor-based complexes .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, none of the homoleptic complexes are emissive in room temperature fluid solutions, but Os is emissive at 77 K in an EtOH/MeOH glass (λmax 472 nm) .Scientific Research Applications
Synthesis of Heterocyclic Derivatives
Research has demonstrated the utility of related compounds in the synthesis of diverse heterocyclic derivatives, which are crucial in medicinal chemistry for the development of new therapeutic agents. For example, the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine showcases the potential of these compounds in generating novel chemical entities with possible therapeutic applications (Kuznetsov & Chapyshev, 2007).
Antimicrobial Activity
Some derivatives have been studied for their antimicrobial activities, indicating the potential of these compounds in addressing bacterial and fungal infections. For instance, 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides exhibit significant activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, showcasing their potential as novel antimicrobial agents (Kolisnyk et al., 2015).
Antihypertensive and Anti-inflammatory Applications
The exploration of dihydropyrimidines for antihypertensive and anti-inflammatory activities reveals the therapeutic potential of these compounds. Research on 6-methyl-4-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters has provided insights into their structure-activity relationships, offering avenues for the development of new drugs with reduced toxicity and enhanced efficacy (Rana, Kaur, & Kumar, 2004).
Cytotoxic Activity
Investigations into the cytotoxic activities of related compounds against various cancer cell lines have opened up new possibilities for anticancer therapy. For example, studies on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives with cationic side chains have shown promising results in in vivo and in vitro models, indicating their potential as cancer therapeutics (Bu et al., 2001).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-benzyl-N-(3-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-17-8-7-11-19(14-17)26-24(30)21-15-20-23(29(21)16-18-9-3-2-4-10-18)27-22-12-5-6-13-28(22)25(20)31/h2-15H,16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEDGAPXPKVDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
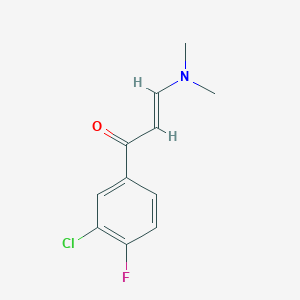
![tert-Butyl (2-(3-(3-chlorophenyl)-10-oxopyrazolo[4,3-d]pyrido[1,2-a]pyrimidin-1(10H)-yl)ethyl)carbamate](/img/structure/B2455505.png)

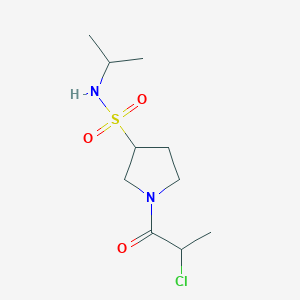
![N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2455511.png)
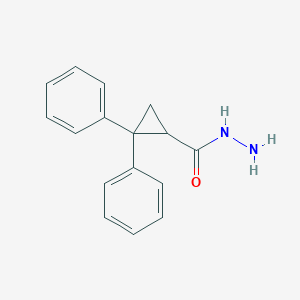


![3-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2455520.png)
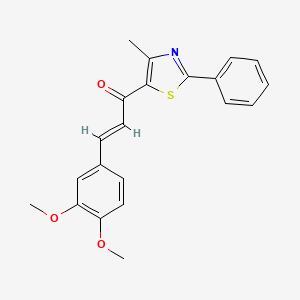


![3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide](/img/structure/B2455526.png)
